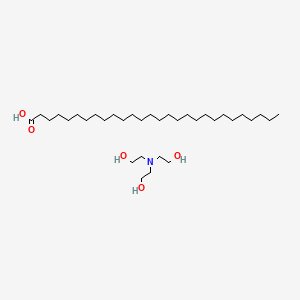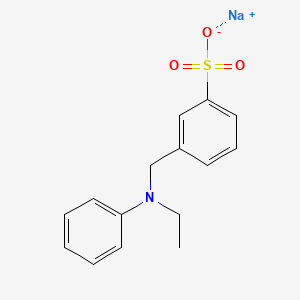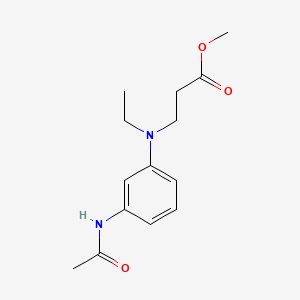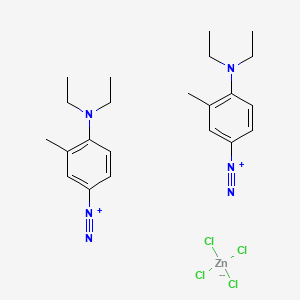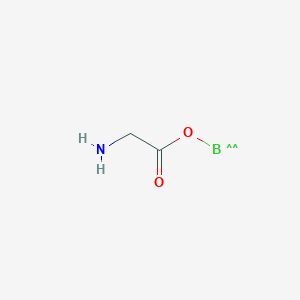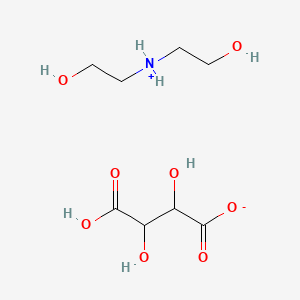
2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt: is a chemical compound with a complex structure that includes an imidazolidinedione core, diphenyl groups, and a sulfooxy methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt typically involves multiple steps:
Formation of the Imidazolidinedione Core: This step involves the reaction of urea with an appropriate diketone under acidic or basic conditions to form the imidazolidinedione ring.
Introduction of Diphenyl Groups: The diphenyl groups are introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with the imidazolidinedione core in the presence of a Lewis acid catalyst.
Attachment of the Sulfooxy Methyl Group: This step involves the reaction of the imidazolidinedione derivative with a sulfonating agent, such as chlorosulfonic acid, followed by neutralization with potassium hydroxide to form the monopotassium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt can undergo various chemical reactions, including:
Oxidation: The sulfooxy group can be oxidized to form sulfone derivatives.
Reduction: The imidazolidinedione ring can be reduced under specific conditions to form imidazolidine derivatives.
Substitution: The sulfooxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolidinedione derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Imidazolidinedione, 3-methyl-5,5-diphenyl-: Similar structure but with a methyl group instead of the sulfooxy methyl group.
2,4-Imidazolidinedione, 5,5-diphenyl-3-[(phosphonooxy)methyl]-: Similar structure but with a phosphonooxy group instead of the sulfooxy group.
Uniqueness
2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt is unique due to the presence of the sulfooxy methyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
85643-18-1 |
|---|---|
Molekularformel |
C16H13KN2O6S |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
potassium;(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl sulfate |
InChI |
InChI=1S/C16H14N2O6S.K/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23;/h1-10H,11H2,(H,17,20)(H,21,22,23);/q;+1/p-1 |
InChI-Schlüssel |
MSSCSSVIPDWNSN-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COS(=O)(=O)[O-])C3=CC=CC=C3.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


